An In-depth Technical Guide to 4-(Benzyloxy)-2,3-difluorophenylboronic acid
An In-depth Technical Guide to 4-(Benzyloxy)-2,3-difluorophenylboronic acid
CAS Number: 156635-87-9
This technical guide provides a comprehensive overview of 4-(Benzyloxy)-2,3-difluorophenylboronic acid, a valuable reagent in organic synthesis, particularly for researchers, scientists, and professionals in drug development. This document details its chemical properties, synthesis, and applications, with a focus on its role in the formation of complex organic molecules.
Chemical Properties and Data
4-(Benzyloxy)-2,3-difluorophenylboronic acid is a fluorinated arylboronic acid derivative that serves as a key building block in cross-coupling reactions. The presence of the benzyloxy and difluoro functional groups imparts unique reactivity and properties to the molecule, making it a versatile tool in medicinal chemistry and materials science.
| Property | Value | Reference |
| CAS Number | 156635-87-9 | [1] |
| Molecular Formula | C₁₃H₁₁BF₂O₃ | [1] |
| Molecular Weight | 264.04 g/mol | |
| Appearance | White to off-white solid | |
| Storage Conditions | Inert atmosphere, 2-8°C |
Synthesis and Purification
A generalized workflow for the synthesis of arylboronic acids is depicted below.
Caption: Generalized synthetic workflow for arylboronic acids.
Purification: Purification of arylboronic acids like 4-(Benzyloxy)-2,3-difluorophenylboronic acid is crucial for their successful application in subsequent reactions. Common purification techniques include:
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Recrystallization: This is a primary method for purifying solid organic compounds. A suitable solvent or solvent system is chosen to dissolve the compound at an elevated temperature, and upon cooling, the purified compound crystallizes out, leaving impurities in the solution.[2]
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Acid-Base Extraction: This technique is effective for separating acidic compounds like boronic acids from neutral or basic impurities. The crude product is dissolved in an organic solvent and washed with a basic aqueous solution. The boronic acid partitions into the aqueous layer as its salt. The aqueous layer is then acidified to precipitate the purified boronic acid, which is collected by filtration.[2]
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Column Chromatography: For more challenging separations, silica gel column chromatography can be employed to separate the desired product from closely related impurities based on their differential adsorption to the stationary phase.[2]
Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction
4-(Benzyloxy)-2,3-difluorophenylboronic acid is a key substrate in the Suzuki-Miyaura cross-coupling reaction, a powerful and widely used method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures.[3][4] These structural motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[4][5]
The general catalytic cycle for the Suzuki-Miyaura coupling is illustrated below.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol for a General Suzuki-Miyaura Coupling:
The following is a representative, though not specific to the title compound, experimental protocol for a Suzuki-Miyaura cross-coupling reaction. Researchers should optimize these conditions for their specific substrates.
Materials:
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Aryl halide (1.0 equiv)
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4-(Benzyloxy)-2,3-difluorophenylboronic acid (1.2-1.5 equiv)
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Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst, typically 1-5 mol%)
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Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, typically 2-3 equiv)
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Anhydrous and degassed solvent (e.g., toluene, dioxane, THF, DMF, often with water)
Procedure:
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Reaction Setup: In a flame-dried Schlenk flask or reaction vial under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide, 4-(Benzyloxy)-2,3-difluorophenylboronic acid, and the base.
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Catalyst Addition: Add the palladium catalyst and any necessary ligands to the reaction mixture.
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Solvent Addition: Add the degassed solvent(s) to the flask.
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Reaction Execution: Heat the reaction mixture to the desired temperature (typically ranging from room temperature to 120°C) with vigorous stirring.
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Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the desired biaryl product.[5]
Quantitative Data for a Representative Suzuki Coupling:
While specific yield data for reactions involving 4-(Benzyloxy)-2,3-difluorophenylboronic acid is not available, Suzuki couplings of similar fluorinated arylboronic acids with various aryl bromides have been shown to proceed with good to excellent yields, often exceeding 90%, depending on the specific substrates and reaction conditions.[6]
Role in Drug Discovery and Medicinal Chemistry
Fluorinated organic molecules are of significant interest in drug discovery due to the unique properties that fluorine atoms impart. The incorporation of fluorine can enhance metabolic stability, binding affinity, and lipophilicity, thereby improving the pharmacokinetic and pharmacodynamic profiles of drug candidates. Arylboronic acids, and specifically fluorinated derivatives like 4-(Benzyloxy)-2,3-difluorophenylboronic acid, are crucial intermediates for the synthesis of these complex, biologically active molecules.[7] The difluorobenzyloxy-phenyl motif can be found in various compounds under investigation for a range of therapeutic areas.
Spectral Data
Conclusion
4-(Benzyloxy)-2,3-difluorophenylboronic acid is a valuable and versatile building block for organic synthesis, particularly for the construction of complex biaryl scaffolds through the Suzuki-Miyaura cross-coupling reaction. Its utility in medicinal chemistry is underscored by the importance of fluorinated motifs in modern drug design. While specific experimental and spectral data for this compound are not widely published, the general principles and protocols outlined in this guide provide a solid foundation for its successful application in research and development. It is recommended that researchers perform careful characterization and optimization for their specific applications.






